![molecular formula C6H3F2N3 B2951880 5,6-Difluoro-1H-benzo[d][1,2,3]triazole CAS No. 610257-65-3](/img/structure/B2951880.png)

5,6-Difluoro-1H-benzo[d][1,2,3]triazole

Descripción general

Descripción

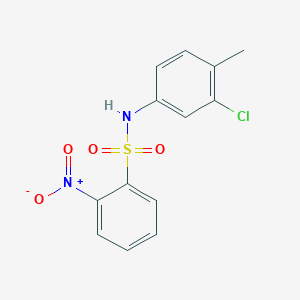

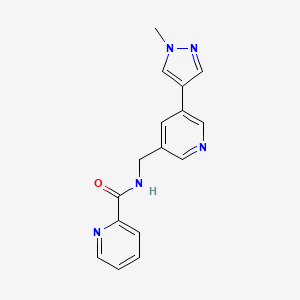

5,6-Difluoro-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6H3F2N3 . It has a molecular weight of 155.10 g/mol . The compound is also known by other names such as 5,6-Difluoro-1H-benzotriazole and 5,6-difluoro-2H-benzotriazole .

Molecular Structure Analysis

The 1,2,3-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Difluoro-1H-benzo[d][1,2,3]triazole include a molecular weight of 155.10 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 0 . It has a Topological Polar Surface Area of 41.6 Ų and a Heavy Atom Count of 11 .

Aplicaciones Científicas De Investigación

-

- 5,6-Difluoro-1H-benzo[d][1,2,3]triazole has been used in the synthesis of sequence-defined oligomers and polymers .

- The methods involve the use of robust and efficient chemical reactions for the construction of artificial sequence-defined polymers .

- The results indicate that the specific characteristics of the 1,2,3-triazole skeleton and its facile accessibility from the “click” reaction of an azide with an alkyne have attracted much attention in the recent two decades .

-

Organic Field-Effect Transistors (OFETs)

- 5,6-Difluoro-1H-benzo[d][1,2,3]triazole derivatives have been used as p-type semiconductors in OFET devices .

- The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors .

Direcciones Futuras

Propiedades

IUPAC Name |

5,6-difluoro-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJIBWNCPDPNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Difluoro-1H-benzo[d][1,2,3]triazole | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B2951805.png)

![1,6,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951807.png)

![6-[2-(2-Ethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951810.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2951811.png)

![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)

![4-Aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/no-structure.png)